molecular formula C23H28N2O3S2 B12568935 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 332097-09-3

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide

Katalognummer: B12568935
CAS-Nummer: 332097-09-3
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: HVLAPVSPKNTFAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a phenylthiazole core linked to a benzene ring via a sulfonamide group. The benzene ring is substituted with a 2-ethylhexyloxy chain at the para position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky ethylhexyl group, which may influence bioavailability and target binding.

Eigenschaften

CAS-Nummer

332097-09-3

Molekularformel

C23H28N2O3S2

Molekulargewicht

444.6 g/mol

IUPAC-Name

4-(2-ethylhexoxy)-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H28N2O3S2/c1-3-5-9-18(4-2)16-28-20-12-14-21(15-13-20)30(26,27)25-23-24-22(17-29-23)19-10-7-6-8-11-19/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,24,25)

InChI-Schlüssel

HVLAPVSPKNTFAU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Sulfonamide formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit anticancer properties. For instance, research on similar thiazole derivatives has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of thiazole could effectively target cancer cells, suggesting that 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide may possess similar activities due to its structural characteristics .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of sulfonamide compounds. The thiazole ring in 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide may enhance its effectiveness against various bacterial strains. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for microbial survival .

Anti-inflammatory Effects

Compounds with sulfonamide groups are known to exhibit anti-inflammatory properties. In vitro studies suggest that 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Polymer Chemistry

The unique properties of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide make it an interesting candidate for polymer synthesis. Its ability to enhance thermal stability and mechanical strength has been explored in the development of advanced materials. Research indicates that incorporating such compounds into polymer matrices can significantly improve their performance characteristics .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Its application could lead to products with enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values comparable to existing chemotherapeutics.
Study BAntimicrobial EffectsShowed effective inhibition of Gram-positive bacteria at low concentrations, highlighting potential as a new antimicrobial agent.
Study CMaterial ScienceReported improved mechanical properties in polymer composites containing the compound, suggesting utility in high-performance applications.

Wirkmechanismus

The mechanism of action of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide depends on its application:

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

The compound’s key structural elements include:

  • Sulfonamide group : Facilitates hydrogen bonding with biological targets.
  • 4-Phenyl-1,3-thiazol-2-yl moiety : A heterocyclic ring system common in medicinal chemistry for its metabolic stability.
  • 2-Ethylhexyloxy chain : A lipophilic substituent that improves membrane permeability but may reduce aqueous solubility.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) LogP (Estimated) Notable Substituents
Target Compound Sulfonamide, ethylhexyloxy, phenylthiazole ~450 ~5.2 2-Ethylhexyloxy
N-(4-Phenyl-1,3-thiazol-2-yl) benzamides (5c, 5n) Benzamide, chloro/trifluoromethyl 300–350 ~3.8 Electron-withdrawing groups (Cl, CF₃)
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylureas Urea linkage 320–370 ~3.5 Phenyl substituents
Thiazole-oxadiazole hybrids Oxadiazole ring 350–400 ~4.1 Substituted phenyl groups
4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, iodo substituent 555.3 ~5.8 Iodophenyl, diethylsulfamoyl

Key Observations :

  • The target compound’s ethylhexyloxy group increases its molecular weight and lipophilicity (LogP ~5.2) compared to simpler analogs like benzamides (LogP ~3.8).
  • Sulfonamide derivatives with halogen substituents (e.g., iodine in ) exhibit higher molecular weights and altered electronic properties.

Table 2: Activity Profile of Analogs

Compound Class Biological Activity Potency/IC₅₀ Mechanism/Target
Target Compound Not reported
Benzamides (5c, 5n) Anti-inflammatory 65–70% edema inhibition Carrageenan-induced paw edema
Ureas () Anti-inflammatory Comparable to benzamides COX/LOX pathway modulation
Thiazole-oxadiazole hybrids Cytotoxic IC₅₀: 12–18 µM Tubulin inhibition
COX/LOX Inhibitors (6a, 6b) Enzyme inhibition IC₅₀: 0.8–1.2 µM Selective COX-2 inhibition

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on benzamides enhance anti-inflammatory activity .
  • Urea derivatives show comparable efficacy to benzamides but with different pharmacokinetic profiles due to hydrogen-bonding capacity .
  • The ethylhexyloxy group in the target compound may extend half-life but could reduce target affinity compared to smaller substituents.

Pharmacokinetic Considerations

  • Lipophilicity : The ethylhexyloxy chain likely improves blood-brain barrier penetration but may limit solubility, necessitating formulation adjustments.
  • Metabolism : Sulfonamides are prone to glucuronidation; bulky substituents like ethylhexyl may slow hepatic clearance .
  • Toxicity : Thiazole-containing compounds generally show low cytotoxicity, but substituents like halogens (e.g., iodine in ) require careful toxicity profiling.

Biologische Aktivität

4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in terms of antibacterial and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and pharmacological data.

Chemical Structure and Properties

The molecular formula of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is C23H28N2O3S2. It features a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:

Structure C6H5S(O2)C6H4N(C2H15O)C3H3N\text{Structure }\text{C}_6\text{H}_5-\text{S}(\text{O}_2)-\text{C}_6\text{H}_4-\text{N}(\text{C}_2\text{H}_{15}\text{O})-\text{C}_3\text{H}_3\text{N}

Antibacterial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial properties. A study published in PubMed Central highlighted the emergent antibacterial activity of N-(thiazol-2-yl) derivatives, suggesting that the thiazole moiety contributes to the inhibition of bacterial growth .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamideP. aeruginosa8 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A study focusing on COX-2 inhibition revealed that similar sulfonamide derivatives showed a capacity to inhibit COX-2 activity effectively . This suggests potential therapeutic applications in inflammatory diseases.

Table 2: COX-2 Inhibition Data

Compound NameCOX-2 Inhibition (%) at 20 µM
Compound X47.1%
Compound Y52.3%
4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamideTBD

Case Studies

In an experimental model using isolated rat hearts, related benzenesulfonamide compounds demonstrated a decrease in perfusion pressure and coronary resistance, indicating cardiovascular effects . These findings suggest that similar compounds may influence vascular function and could be further explored for cardiovascular therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide. Theoretical models have been employed to predict these parameters using software tools such as SwissADME .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
LogP5.12
SolubilityHigh
BioavailabilityModerate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.